molecular formula C19H18N2O5S B2704431 (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164536-08-6

(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2704431
CAS No.: 1164536-08-6
M. Wt: 386.42
InChI Key: KECGVHIMXBCEIC-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound is presented for investigative use in the development of novel therapeutic agents. The benzothiazole core is a privileged scaffold in modern therapeutics, with recognized utility across a wide spectrum of disease research, including oncology, neurodegenerative conditions, and infectious diseases . Its adaptable heterocyclic framework allows for diverse interactions with biological targets. In anticancer research, benzothiazole analogs have demonstrated potent and selective inhibitory activity against various molecular targets, such as kinase enzymes including SCD and CLK, as well as Hsp90, TRPC3/6, and androgen receptors . Furthermore, the structural motif is being explored for the treatment of neurodegenerative diseases like Alzheimer's and Huntington's, with several benzothiazole-based compounds acting as investigational drugs or advanced imaging agents, such as Flutemetamol (18F) for amyloid plaque detection . The specific (Z)-iminoacetate substitution pattern in this compound suggests potential for enzyme inhibition, as structurally similar N-(benzothiazol-2-yl) derivatives have been investigated as potent, targeted inhibitors of bacterial DNA gyrase by interacting with the GyrB ATP-binding site . Researchers can utilize this reagent to explore its mechanism of action and efficacy within these or other novel biological contexts. This product is strictly For Research Use Only.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(3-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-24-13-6-4-5-12(9-13)18(23)20-19-21(11-17(22)26-3)15-8-7-14(25-2)10-16(15)27-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECGVHIMXBCEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, which contribute to various biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is C18H15N3O6S, with a molecular weight of 401.39 g/mol. The presence of methoxy groups and a thiazole moiety enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibits significant biological activities, including:

  • Antitumor Activity : Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299 cells. The compound's structural modifications may enhance its anticancer properties by targeting specific pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : Benzothiazole derivatives are known for their anti-inflammatory properties, potentially reducing the activity of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

The mechanism by which (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exerts its biological effects is likely multifaceted. Binding affinity studies suggest that it interacts with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Understanding these interactions is crucial for optimizing the compound for therapeutic use.

Data Table: Biological Activities of Related Benzothiazole Derivatives

Compound NameStructural FeaturesBiological Activity
(Z)-methyl 2-(6-chloro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateChlorine substitutionAntimicrobial
(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateMethoxy substitutionAntihypertensive
(Z)-methyl 2-(6-methoxy-2-(benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetateDifferent carbonyl groupAnticancer

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of benzothiazole derivatives demonstrated that (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate significantly inhibited cell proliferation in A431 and A549 cancer cell lines at concentrations ranging from 1 to 4 μM. The compound induced apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Another study highlighted the ability of benzothiazole derivatives to decrease pro-inflammatory cytokine levels. The tested compound exhibited notable inhibition of IL-6 and TNF-α production in vitro, suggesting its utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d]thiazole Core
Compound Name Substituents on Benzo[d]thiazole Key Structural Differences Impact on Properties
(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-OCH₃, 2-(3-OCH₃-benzoyl)imino Methyl ester, Z-configuration Moderate solubility; potential for CNS uptake
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () 2-Indolyl Ethyl ester, cyano group Lower polarity; increased lipophilicity
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g, ) 4-Ph, 2-oxo Ethyl ester, ketone group Reduced stability; oily consistency
Methyl 2-((Z)-3-(6-methoxybenzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene)acetate (2g, ) 6-OCH₃, oxothiazolidine Oxothiazolidine ring Enhanced ALR2 inhibition (0.45 µM)

Key Observations :

  • Methoxy vs. Halogen Substituents : Halogenated analogs (e.g., 2j in ) exhibit higher inhibitory potency due to electron-withdrawing effects, whereas methoxy groups improve solubility and metabolic stability .
  • Ester Groups : Methyl esters (target compound) generally confer higher metabolic resistance compared to ethyl esters (e.g., 8g) .
Substituent Variations on the Acyl Imino Group
Compound Name Acyl Imino Group Biological Activity
(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 3-Methoxybenzoyl Not reported; predicted moderate enzyme affinity
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate () 4-Nitrobenzoyl Likely higher reactivity due to nitro group
Methyl 2-((Z)-2-((2-bromobenzoyl)imino)-3-(6-methoxybenzo[d]thiazol-2-yl)acetate (2g, ) 2-Bromobenzoyl ALR2 inhibition (0.45 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance target binding but may reduce solubility.
  • Methoxy groups (electron-donating) balance solubility and activity .
Configurational and Conformational Differences
  • Z vs. E Configuration : The Z-configuration in the target compound ensures proper spatial alignment for interactions with enzymes or receptors, as seen in ALR2 inhibitors (e.g., 2g in ) .
  • Rigid vs. Flexible Side Chains : Compounds with rigid heterocycles (e.g., imidazothiazoles in ) show reduced conformational flexibility compared to the target compound’s acetamide side chain .

Key Observations :

  • Pd-catalyzed methods () enable precise functionalization but require stringent conditions.

Physical and Spectral Properties

Property Target Compound Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) Methyl 2-((Z)-3-(6-methoxybenzo[d]thiazol-2-yl)acetate (2g)
Melting Point Predicted 120–130°C (methoxy groups) Oily consistency 91–93°C (for 8f, )
IR Peaks ~1737 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (C=N) 1737 cm⁻¹ (ester), 1680 cm⁻¹ (C=O) 1735 cm⁻¹ (ester), 1605 cm⁻¹ (C=N)
¹H NMR δ 3.8–4.0 (OCH₃), δ 6.5–7.5 (aromatic protons) δ 1.2 (CH₃), δ 4.1 (CH₂) δ 3.9 (OCH₃), δ 7.2–7.6 (aromatic)

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